molecular formula C6H14BrSn B14632285 CID 78070524

CID 78070524

Cat. No.: B14632285
M. Wt: 284.79 g/mol
InChI Key: VKBMPKQCZWBISE-UHFFFAOYSA-N
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Description

CID 78070524 is a unique chemical compound cataloged in the PubChem database under the identifier 78070522. These techniques suggest this compound is likely an organic compound with distinct physicochemical characteristics, such as volatility and stability under specific analytical conditions. Its structural features may align with terpenoids, steroids, or other bioactive molecules, as inferred from comparisons with structurally similar compounds in the evidence .

Properties

Molecular Formula

C6H14BrSn

Molecular Weight

284.79 g/mol

InChI

InChI=1S/C4H8Br.2CH3.Sn/c1-2-3-4-5;;;/h1-4H2;2*1H3;

InChI Key

VKBMPKQCZWBISE-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)CCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78070524 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. Techniques such as distillation, crystallization, and chromatography are often employed in the purification stages.

Chemical Reactions Analysis

Types of Reactions

CID 78070524 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol or dichloromethane.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.

Scientific Research Applications

CID 78070524 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications of this compound are likely to uncover even more of its potential benefits.

Comparison with Similar Compounds

Table 1: Key Properties of CID 78070524 and Analogous Compounds

PubChem CID Compound Name Structural Class Key Functional Groups Analytical Data (GC-MS Retention, CID Voltage) Biological/Functional Role
78070524 Not explicitly named Likely terpenoid/steroid Pending structural elucidation Detected in vacuum distillation fractions Unknown; potential substrate/inhibitor
6675 Taurocholic acid (TC) Bile acid derivative Sulfonic acid, steroid core Used in 3D structural overlays Substrate for steroid-binding enzymes
10153267 3-O-Caffeoyl betulin Triterpenoid derivative Caffeoyl ester, betulin backbone N/A Inhibitor of enzymatic activity
5469634 Ginkgolic acid 17:1 Phenolic lipid Alkylphenol, unsaturated chain N/A Competitive inhibitor
12594 DHEAS (Dehydroepiandrosterone sulfate) Steroid sulfate Sulfate ester, steroid core Used in 3D overlays with TC and TLC Endogenous hormone metabolite

Key Findings:

Structural Similarities: this compound shares analytical behaviors (e.g., GC-MS detection) with steroid derivatives like TC (CID 6675) and DHEAS (CID 12594), suggesting a possible steroid or triterpenoid backbone . Unlike ginkgolic acid (CID 5469634), which has a phenolic lipid structure, this compound may lack long alkyl chains, as inferred from its elution profile in distillation fractions .

Functional Roles: While inhibitors like 3-O-caffeoyl betulin (CID 10153267) target enzymatic activity, this compound’s role remains uncharacterized.

Analytical Performance :

  • This compound’s detection in GC-MS aligns with compounds requiring moderate CID voltage (e.g., ~20–40 V) for fragmentation, a range typical for mid-sized organic molecules .

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